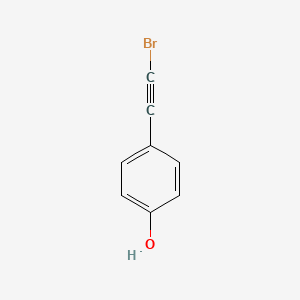

4-(Bromoethynyl)phenol

Description

Strategic Significance of 4-(Bromoethynyl)phenol as a Bifunctional Synthon in Organic Chemistry

The strategic importance of this compound lies in the distinct reactivity of its two functional groups: the bromoethynyl group and the phenolic hydroxyl group. This bifunctional nature allows for selective transformations at one site while leaving the other intact for subsequent reactions, a concept central to modern synthetic strategy.

The bromoethynyl functionality is a powerful handle for carbon-carbon bond formation. The bromine atom can be readily displaced by various nucleophiles or participate in a range of cross-coupling reactions. Most notably, it is an excellent substrate for Sonogashira coupling, a palladium-catalyzed reaction that joins a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is fundamental for the construction of conjugated systems, which are at the core of many advanced materials. The bromoalkyne can also undergo other coupling reactions, such as Cadiot-Chodkiewicz coupling, to form extended polyalkyne chains. researchgate.net

The phenolic hydroxyl group offers another dimension of reactivity. It is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile for O-alkylation and O-arylation reactions. issr.edu.kh The hydroxyl group can also be converted into other functional groups, such as esters or ethers, or it can direct electrophilic aromatic substitution to the ortho positions of the benzene (B151609) ring. ketonepharma.com This allows for the introduction of additional substituents and further molecular diversification.

The orthogonality of these two functional groups is a key feature. For instance, the phenolic hydroxyl group can be protected, allowing for selective manipulation of the bromoethynyl group. Subsequently, the protecting group can be removed to unmask the phenol (B47542) for further functionalization. This strategic approach enables the synthesis of complex molecules with precise control over their architecture.

The table below summarizes the distinct reactive sites of this compound and their potential transformations.

| Functional Group | Reactive Site | Potential Transformations |

| Bromoethynyl | Sp-hybridized carbon-bromine bond | Sonogashira coupling, Cadiot-Chodkiewicz coupling, Nucleophilic substitution |

| Phenolic Hydroxyl | Oxygen-hydrogen bond | O-alkylation, O-arylation, Esterification, Protection/Deprotection |

| Aromatic Ring | Ortho-positions to the hydroxyl group | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) |

Historical Context of Ethynyl (B1212043) and Phenolic Building Blocks in Synthetic Methodologies

The use of ethynyl and phenolic compounds as fundamental building blocks in organic synthesis has a rich and extensive history.

Phenolic compounds , readily available from natural sources or through industrial processes, have been cornerstones of synthetic chemistry for over a century. cymitquimica.com Their intrinsic properties, such as their ability to engage in hydrogen bonding, act as antioxidants, and undergo electrophilic aromatic substitution, have made them indispensable in the synthesis of dyes, polymers, and pharmaceuticals. biosynth.comacs.org The development of reactions like the Williamson ether synthesis and the Fries rearrangement further expanded the utility of phenols in constructing complex molecular frameworks. core.ac.uk

The ethynyl group , with its linear geometry and high reactivity, has also played a pivotal role in the evolution of synthetic methodologies. Early work by chemists like Reppe and Favorskii in the mid-20th century laid the foundation for acetylene (B1199291) chemistry. However, the true potential of the ethynyl group as a versatile building block was unlocked with the advent of transition-metal-catalyzed cross-coupling reactions. The Sonogashira reaction, first reported in 1975, revolutionized the way chemists could form carbon-carbon bonds between sp- and sp2-hybridized carbon atoms, opening up new avenues for the synthesis of conjugated polymers, natural products, and other complex organic molecules. wikipedia.orgrsc.org

The combination of these two functionalities in a single molecule, as seen in this compound, represents a convergence of these two important areas of synthetic chemistry, offering a powerful tool for the construction of highly functionalized and structurally diverse compounds.

Current Research Landscape and Emerging Trends for Aryl Bromoacetylenes in Chemical Transformations

The field of aryl bromoacetylenes, including this compound, is an active area of research with several emerging trends. These trends are driven by the need for more efficient, selective, and sustainable synthetic methods for the preparation of complex organic molecules.

One of the major trends is the development of novel transition-metal-free coupling reactions . acs.org While palladium-catalyzed reactions like the Sonogashira coupling are highly effective, there is a growing interest in developing alternative methods that avoid the use of expensive and potentially toxic heavy metals. Base-promoted and photochemical methods for the coupling of aryl bromoacetylenes with various nucleophiles are being explored. acs.org

Another significant area of research is the use of aryl bromoacetylenes in the synthesis of functional materials . mdpi.com The rigid, linear nature of the ethynyl group makes it an ideal component for the construction of conjugated polymers and oligomers with interesting electronic and optical properties. Aryl bromoacetylenes serve as key monomers in these polymerization reactions. The ability to introduce functional groups, such as the hydroxyl group in this compound, allows for the fine-tuning of the material's properties, such as solubility and self-assembly behavior.

Furthermore, there is a growing interest in the use of aryl bromoacetylenes as precursors for other functional groups. The bromoethynyl moiety can be transformed into a variety of other functionalities, such as internal alkynes, ynamides, and heterocycles. For example, a recent study demonstrated the selective diversification of 4-(bromoethynyl)phenyl acetate (B1210297) into (Z)- and (E)-isomers of 4-(2-bromo-1-chlorovinyl)phenyl acetate, highlighting the synthetic versatility of the bromoethynyl group. uniovi.es

The table below outlines some of the emerging applications of aryl bromoacetylenes.

| Research Area | Application of Aryl Bromoacetylenes |

| Catalysis | Development of novel transition-metal-free coupling reactions. |

| Materials Science | Synthesis of conjugated polymers and oligomers with tailored electronic and optical properties. |

| Synthetic Methodology | Use as versatile precursors for the synthesis of other functional groups and heterocyclic systems. |

| Medicinal Chemistry | Incorporation into bioactive molecules to modulate their properties and interactions with biological targets. |

Structure

3D Structure

Properties

CAS No. |

919790-46-8 |

|---|---|

Molecular Formula |

C8H5BrO |

Molecular Weight |

197.03 g/mol |

IUPAC Name |

4-(2-bromoethynyl)phenol |

InChI |

InChI=1S/C8H5BrO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H |

InChI Key |

BRKKCYOIHJOULB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CBr)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromoethynyl Phenol

Direct Halogenation Approaches for Terminal Alkynes

The most straightforward method for the synthesis of 4-(bromoethynyl)phenol involves the direct bromination of its terminal alkyne precursor, 4-ethynylphenol (B7805692). This transformation requires careful selection of the brominating agent and reaction conditions to achieve high selectivity for the desired bromoalkyne over potential side reactions, such as electrophilic aromatic substitution on the phenol (B47542) ring.

Bromination Protocols for 4-Ethynylphenol Precursors

The direct conversion of 4-ethynylphenol to this compound is typically accomplished using an electrophilic bromine source. N-Bromosuccinimide (NBS) is a commonly employed reagent for this purpose due to its ease of handling and moderate reactivity. nih.govresearchgate.netbeilstein-journals.org The reaction proceeds via an electrophilic addition of a bromine cation equivalent to the electron-rich carbon-carbon triple bond.

In a typical procedure, 4-ethynylphenol is dissolved in a suitable organic solvent, such as acetone (B3395972) or acetonitrile. To this solution, a silver(I) salt, often silver nitrate (B79036) (AgNO₃), is added as a catalyst. nih.gov The silver cation is believed to activate the terminal alkyne, making it more susceptible to electrophilic attack. Subsequently, N-bromosuccinimide is added portion-wise to the reaction mixture. The reaction is generally carried out at room temperature and monitored by techniques like thin-layer chromatography (TLC) to determine its completion. Upon completion, the reaction mixture is typically worked up by filtration to remove insoluble silver salts, followed by extraction and purification by column chromatography to afford the desired this compound.

| Precursor | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 4-Ethynylphenol | N-Bromosuccinimide (NBS) | Silver Nitrate (AgNO₃) | Acetone | Room Temp. | Not specified |

This table is generated based on typical conditions for silver-catalyzed bromination of terminal alkynes and may not represent a specific reported synthesis of this compound.

Optimization of Reaction Conditions for Selective Bromoethynylation

Achieving high selectivity in the bromoethynylation of 4-ethynylphenol is critical to avoid the formation of undesired byproducts. The primary competing reaction is the electrophilic bromination of the electron-rich phenol ring, which can lead to the formation of various brominated phenol derivatives.

Several factors can be optimized to enhance the selectivity for the desired product. The choice of solvent can influence the reactivity of both the alkyne and the aromatic ring. Less polar solvents may favor the desired reaction on the alkyne. The rate of addition of the brominating agent is also a crucial parameter; slow, portion-wise addition of NBS can help to maintain a low concentration of the electrophilic bromine species, thereby minimizing side reactions on the aromatic ring.

Furthermore, the nature of the catalyst can play a significant role. While silver(I) salts are effective, other catalytic systems could potentially offer improved selectivity. The reaction temperature is another variable that can be tuned; conducting the reaction at lower temperatures may help to suppress the undesired aromatic bromination. Careful optimization of these parameters is essential to develop a robust and high-yielding protocol for the selective synthesis of this compound via direct halogenation.

Cross-Coupling Strategies for Aryl Bromoalkynes

Cross-coupling reactions provide a powerful and versatile alternative for the synthesis of this compound, allowing for the convergent assembly of the target molecule from two separate fragments. These methods typically involve the coupling of an aryl halide with a suitable bromoalkyne synthon.

Palladium-Catalyzed Approaches Utilizing Aryl Halides

The Sonogashira cross-coupling reaction is a cornerstone of aryl-alkyne bond formation and can be adapted for the synthesis of this compound. mdpi.comorgsyn.orgdatapdf.com A common strategy involves the coupling of a protected 4-halophenol, such as 4-iodophenol (B32979), with a suitable terminal alkyne that can be subsequently converted to the bromoalkyne.

For instance, a multi-step sequence can be envisioned where 4-iodophenol is first coupled with a protected alkyne, such as trimethylsilylacetylene (B32187), using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a copper(I) co-catalyst, typically copper(I) iodide (CuI), in the presence of a base like triethylamine (B128534). Following the successful coupling, the silyl (B83357) protecting group can be removed under mild conditions to yield 4-ethynylphenol. The resulting terminal alkyne can then be subjected to bromination as described in section 2.1.

| Aryl Halide | Alkyne Partner | Palladium Catalyst | Co-catalyst | Base | Solvent |

| 4-Iodophenol | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | THF |

This table represents a general Sonogashira coupling protocol and would be the first step in a multi-step synthesis of this compound via this strategy.

Copper-Mediated Syntheses of Bromoethynyl Arenes

Copper-catalyzed reactions offer an alternative to palladium-based methods for the synthesis of aryl alkynes. researchgate.netnih.govrsc.org While less common than the Sonogashira reaction for this specific transformation, copper-mediated couplings of aryl halides with terminal alkynes, or the coupling of haloalkynes with organometallic reagents, can be employed.

One potential copper-mediated approach involves the coupling of a 1-bromoalkyne with an organometallic derivative of 4-hydroxyphenol. For example, an organozinc reagent derived from a protected 4-halophenol could be coupled with a bromoalkyne in the presence of a copper(I) catalyst. nih.gov This type of reaction, often referred to as a Negishi-type coupling, can be effective for the formation of carbon-carbon bonds. The development of such a route would require careful optimization of the organometallic reagent generation and the copper-catalyzed coupling conditions to achieve a viable synthesis of this compound.

Multi-Step Conversions from Aromatic Halides

Multi-step synthetic sequences starting from readily available aromatic halides provide a flexible and often necessary approach for the preparation of this compound, particularly when the direct precursors are not easily accessible. A common starting material for such a synthesis is 4-bromophenol (B116583). orgsyn.orgnih.govnsf.gov

A representative multi-step synthesis could commence with the protection of the hydroxyl group of 4-bromophenol, for instance, as a methoxymethyl (MOM) ether or a similar acid-labile protecting group. The protected 4-bromophenol can then undergo a Sonogashira coupling with a protected alkyne like trimethylsilylacetylene. This reaction would be catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Strategies Involving Phenol Protection and Deprotection in Sequential Syntheses

The inherent reactivity of the phenolic hydroxyl group necessitates its protection during the synthetic sequence to prevent unwanted side reactions. The use of a silyl ether protecting group, such as tert-butyldimethylsilyl (TBDMS), is a common and effective strategy. This approach allows for the subsequent functionalization of the aromatic ring and the introduction of the bromoethynyl moiety, followed by the clean removal of the protecting group to yield the desired product.

A plausible synthetic route commences with the protection of a suitable starting material, 4-bromophenol. The protection of the hydroxyl group as a TBDMS ether can be achieved with high efficiency. For instance, the reaction of 4-bromophenol with tert-butyldimethylsilyl chloride in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF) proceeds smoothly to afford (4-bromophenoxy)(tert-butyl)dimethylsilane (B16469) in excellent yield.

With the hydroxyl group protected, the next crucial step is the introduction of the ethynyl (B1212043) group. This is typically accomplished via a Sonogashira coupling reaction. The silyl-protected 4-bromophenol can be coupled with a protected acetylene (B1199291), such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The trimethylsilyl (B98337) group on the acetylene serves a dual purpose: it prevents the formation of di-substituted acetylene byproducts and facilitates purification.

Following the successful Sonogashira coupling, the trimethylsilyl group on the newly introduced ethynyl moiety is selectively removed. This desilylation can be achieved under mild basic conditions, for example, using potassium carbonate in methanol, to yield 4-((tert-butyldimethylsilyl)oxy)phenylacetylene.

The subsequent step involves the bromination of the terminal alkyne. This transformation can be carried out using an electrophilic bromine source, with N-bromosuccinimide (NBS) being a common and effective reagent. The reaction selectively brominates the terminal carbon of the alkyne without affecting the aromatic ring.

The final step in this synthetic sequence is the deprotection of the phenolic hydroxyl group. The TBDMS group is readily cleaved under acidic conditions or by using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to furnish the target compound, this compound. The choice of deprotection method is crucial to ensure the integrity of the bromoethynyl functionality.

Table 1: Representative Reaction Scheme for the Synthesis of this compound via Phenol Protection

| Step | Reactant(s) | Reagents and Conditions | Product |

| 1 | 4-Bromophenol | TBDMSCl, Imidazole, DMF | (4-Bromophenoxy)(tert-butyl)dimethylsilane |

| 2 | (4-Bromophenoxy)(tert-butyl)dimethylsilane | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N | tert-Butyl(dimethyl)(4-((trimethylsilyl)ethynyl)phenoxy)silane |

| 3 | tert-Butyl(dimethyl)(4-((trimethylsilyl)ethynyl)phenoxy)silane | K₂CO₃, MeOH | 4-((tert-Butyldimethylsilyl)oxy)phenylacetylene |

| 4 | 4-((tert-Butyldimethylsilyl)oxy)phenylacetylene | NBS, Acetone | 1-((4-(Bromoethynyl)phenoxy)(tert-butyl)dimethylsilane |

| 5 | 1-((4-(Bromoethynyl)phenoxy)(tert-butyl)dimethylsilane | TBAF, THF | This compound |

Sequential Functionalization of Aryl Bromides to Introduce Ethynyl and Bromoethynyl Moieties

An alternative and more direct approach to this compound involves the sequential functionalization of an aryl bromide, bypassing the need for phenol protection in certain schemes. This methodology leverages the differential reactivity of the aryl bromide and the terminal alkyne.

This synthetic pathway typically begins with the Sonogashira coupling of 4-bromophenol with a suitable acetylene equivalent. To avoid the need for phenol protection, a silyl-protected acetylene like trimethylsilylacetylene can be employed. The reaction conditions are similar to those described previously, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. This step yields 4-((trimethylsilyl)ethynyl)phenol.

The subsequent desilylation of the trimethylsilyl group is then carried out, often in the same pot or as a separate step, to generate 4-ethynylphenol. This intermediate is a key precursor to the final product.

The final and most critical step in this sequence is the selective bromination of the terminal alkyne of 4-ethynylphenol. The challenge lies in achieving high selectivity for the bromination of the alkyne in the presence of the activated phenolic ring, which is also susceptible to electrophilic attack. The use of N-bromosuccinimide (NBS) in a suitable solvent system is often employed for this transformation. Careful control of reaction conditions, such as temperature and stoichiometry of the brominating agent, is essential to minimize the formation of ring-brominated byproducts. Research has shown that conducting the reaction at low temperatures can favor the desired bromoalkyne.

Table 2: Representative Reaction Scheme for the Synthesis of this compound via Sequential Functionalization

| Step | Reactant(s) | Reagents and Conditions | Product |

| 1 | 4-Bromophenol | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N | 4-((Trimethylsilyl)ethynyl)phenol |

| 2 | 4-((Trimethylsilyl)ethynyl)phenol | K₂CO₃, MeOH | 4-Ethynylphenol |

| 3 | 4-Ethynylphenol | NBS, Acetone, low temperature | This compound |

Reactivity and Chemical Transformations of 4 Bromoethynyl Phenol

Reactivity at the Bromoethynyl Moiety

The carbon-carbon triple bond and the attached bromine atom make the bromoethynyl group a highly reactive site for numerous organic reactions. Its reactivity profile enables the formation of new carbon-carbon and carbon-heteroatom bonds through both substitution and metal-catalyzed coupling reactions.

The bromine atom on the sp-hybridized carbon of the ethynyl (B1212043) group is a competent leaving group, allowing for nucleophilic substitution reactions. In these transformations, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide ion.

While bromoalkynes can react with strong carbon nucleophiles, such as organocuprates or certain carbanions, specific documented examples of these reactions with 4-(bromoethynyl)phenol are not extensively reported in readily available literature. In principle, the reaction would involve the attack of a carbon-based nucleophile on the terminal acetylenic carbon, displacing the bromide and forming a new carbon-carbon bond, thereby extending the carbon chain. This class of reaction provides a direct method for the synthesis of more complex internal alkynes. The general transformation is illustrated below, though specific conditions and yields for the this compound substrate require further investigation.

Table 1: Representative Nucleophilic Substitution with Carbon Nucleophiles (Analogous Systems)

| Bromoalkyne Substrate (Analog) | Carbon Nucleophile | Product |

|---|---|---|

| 1-Bromo-2-phenylacetylene | Lithium phenylacetylide | 1,4-Diphenylbuta-1,3-diyne |

Note: This table presents reactions on analogous bromoalkyne systems to illustrate the general reactivity pattern, due to a lack of specific examples for this compound in the surveyed literature.

The displacement of the bromine atom can also be achieved with various heteroatom nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of ynamines, thioalkynes, and alkoxyalkynes, respectively. These reactions typically proceed under basic conditions, which facilitate the nucleophilic attack. For a substrate like this compound, the phenolic proton's acidity must be considered, as it can react with the base or the nucleophile. This often necessitates protection of the hydroxyl group or the use of excess base.

For instance, the reaction with thiols (thiolation) would lead to the formation of an alkynyl thioether. This transformation is valuable for introducing sulfur-containing moieties into organic molecules. While specific studies on this compound are sparse, the general reactivity of bromoalkynes with heteroatom nucleophiles is a well-established principle in organic chemistry.

Table 2: Representative Nucleophilic Substitution with Heteroatom Nucleophiles (Analogous Systems)

| Bromoalkyne Substrate (Analog) | Heteroatom Nucleophile | Product |

|---|---|---|

| (Bromoethynyl)benzene | Sodium thiophenoxide | (Phenylthio)ethynyl)benzene |

| (Bromoethynyl)benzene | Piperidine | 1-((Phenylethynyl)piperidine |

Note: This table presents reactions on analogous bromoalkyne systems to illustrate the general reactivity pattern, due to a lack of specific examples for this compound in the surveyed literature.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and the bromoethynyl group of this compound is an excellent substrate for such transformations. These reactions offer a highly efficient and selective means of constructing complex molecular architectures.

The Sonogashira coupling is a cornerstone reaction in organic synthesis for the formation of C(sp²)-C(sp) bonds, typically involving the coupling of a terminal alkyne with an aryl or vinyl halide. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

In the context of this compound, the molecule itself can be viewed as the product of an "inverse" Sonogashira reaction, where an ethynyl synthon is coupled with a bromine source. More relevant to its reactivity, this compound can act as the electrophilic partner in a Sonogashira-type coupling. This variant, while less common than the standard protocol, allows for the coupling of the bromoalkyne with terminal alkynes to produce unsymmetrical diynes. A more common synthetic strategy, however, involves a sequential one-pot approach where an aryl halide is first coupled with a protected alkyne like (trimethylsilyl)acetylene; after in-situ deprotection, a second aryl halide is added to form an unsymmetrical diarylalkyne. organic-chemistry.org This highlights the utility of the components that constitute this compound in Sonogashira reactions.

Table 3: Representative Sonogashira Coupling Reactions for Synthesis of Unsymmetrical Diarylalkynes

| Aryl Halide 1 | Alkyne | Aryl Halide 2 | Catalyst System | Product | Yield |

|---|---|---|---|---|---|

| 4-Iodoanisole | (Trimethylsilyl)acetylene | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂/CuI/KOH | 1-Methoxy-4-((4-nitrophenyl)ethynyl)benzene | 87% |

Data sourced from a study on one-pot synthesis of unsymmetrical diarylalkynes. organic-chemistry.org This illustrates the type of transformation possible with the bromoethynyl moiety.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. mdpi.com It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents and the mild reaction conditions. mdpi.com

While typically employed for coupling sp²-hybridized carbons (aryl-aryl, aryl-vinyl), the Suzuki reaction can, in principle, be applied to sp-hybridized carbons. In the case of this compound, it could potentially react with an arylboronic acid to form a 4-(arylethynyl)phenol derivative. This would provide a direct route to diarylacetylene compounds. However, the Suzuki-Miyaura coupling of bromoalkynes is less common in the literature compared to their use in Sonogashira couplings. Often, to synthesize a diarylacetylene via Suzuki coupling, an arylboronic acid is coupled with a dihalo-olefin, followed by elimination, or an alkynylboronate is coupled with an aryl halide.

Given the high efficiency of the Sonogashira reaction for constructing aryl-alkynyl linkages, it is often the preferred method. The application of Suzuki-Miyaura coupling directly to a substrate like this compound remains a less explored area, though theoretically feasible under appropriate catalytic conditions.

Table 4: Representative Suzuki-Miyaura Coupling Reactions (Aryl Halide Analogs)

| Aryl Halide | Boronic Acid | Catalyst System | Product |

|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-Acetylbiphenyl |

| 4-Bromoanisole | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | 4-Methoxybiphenyl |

Note: This table shows examples with aryl bromides analogous to the phenolic structure of the target compound to illustrate the general applicability of the Suzuki-Miyaura reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Heck Reactions and Related Olefination Processes

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, typically between an unsaturated halide (aryl or vinyl) and an alkene. In the context of this compound, the bromoalkyne functionality can act as the vinyl halide equivalent, participating in a Heck-type coupling with various olefins to produce conjugated enynes. This process offers a direct route to extend the carbon framework of the molecule.

The reaction is catalyzed by a palladium source, such as Palladium(II) acetate (B1210297) (Pd(OAc)2), and requires a base, like potassium carbonate (K2CO3), to facilitate the catalytic cycle. The coupling proceeds via oxidative addition of the palladium catalyst to the C(sp)-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the enyne product and regenerate the active catalyst. This transformation is highly regio- and stereoselective, providing good access to a variety of functionalized 1,3-enynes.

The reaction conditions can be tuned based on the electronic nature of the alkene coupling partner. Electron-deficient alkenes can often react at room temperature, while more electron-rich or sterically hindered arylalkenes may require heating to achieve good yields. A key advantage of this method is that it often proceeds without the need for specialized ligands or additives.

| Alkene Partner | Typical Conditions | Expected Product | Reference |

|---|---|---|---|

| Styrene | Pd(OAc)₂, K₂CO₃, DMF, 80 °C | 4-(4-phenylbut-1-en-3-yn-1-yl)phenol | |

| Methyl Acrylate (B77674) | Pd(OAc)₂, K₂CO₃, DMF, Room Temp. | Methyl 5-(4-hydroxyphenyl)pent-2-en-4-ynoate | |

| Acrylonitrile | Pd(OAc)₂, K₂CO₃, DMF, Room Temp. | 5-(4-hydroxyphenyl)pent-2-en-4-ynenitrile |

Cycloaddition Reactions of the Alkyne Functionality

The carbon-carbon triple bond in this compound is a key site for cycloaddition reactions, enabling the construction of various cyclic and heterocyclic systems.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. While the bromoalkyne itself can be used, it is common practice to first convert it to a terminal alkyne, often protected with a silyl (B83357) group, to perform the CuAAC reaction.

For instance, a derivative, 4-((trimethylsilyl)ethynyl)phenol, can be synthesized via a Sonogashira coupling between 4-iodophenol (B32979) and ethynyltrimethylsilane. This protected phenol (B47542) derivative can then be coupled with various organic azides. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate. The subsequent removal of the silyl protecting group with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), yields the final 1,2,3-triazole product. This multi-step process allows for the creation of a library of 1,4-bis(hydroxyphenyl)-1H-1,2,3-triazole derivatives.

| Alkyne Precursor | Azide (B81097) Partner | Key Reagents | Product |

|---|---|---|---|

| 4-((Trimethylsilyl)ethynyl)phenol | 1-Azido-4-nitrobenzene | CuSO₄·5H₂O, Sodium Ascorbate, TBAF | 4-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)phenol |

| 4-((Trimethylsilyl)ethynyl)phenol | 1-Azido-3,5-dichlorobenzene | CuSO₄·5H₂O, Sodium Ascorbate, TBAF | 4-(1-(3,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl)phenol |

| 4-((Trimethylsilyl)ethynyl)phenol | Benzyl (B1604629) Azide | CuSO₄·5H₂O, Sodium Ascorbate, TBAF | 4-(1-Benzyl-1H-1,2,3-triazol-4-yl)phenol |

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. Alkynes can serve as dienophiles, reacting with dienes to produce cyclohexadiene derivatives. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups.

The bromoethynyl group in this compound contains two features that activate it as a dienophile: the alkyne itself and the electron-withdrawing bromine atom. Therefore, this compound is expected to readily participate in Diels-Alder reactions with electron-rich dienes. The reaction would proceed via a concerted mechanism, leading to the formation of a bromo-substituted cyclohexadiene ring fused to the phenolic backbone. While specific examples involving this compound are not extensively documented, its reactivity can be inferred from the general principles of Diels-Alder reactions with activated alkynes.

| Diene | Reaction Type | Expected Product Core Structure | Reference |

|---|---|---|---|

| 1,3-Butadiene | [4+2] Cycloaddition | 1-Bromo-4-(4-hydroxyphenyl)cyclohexa-1,4-diene | |

| Cyclopentadiene | [4+2] Cycloaddition | Bicyclo[2.2.1]heptadiene derivative | |

| Furan | [4+2] Cycloaddition | Oxabicyclo[2.2.1]heptadiene derivative |

Carbometallation and Hydrofunctionalization Reactions of the Alkyne

The triple bond of this compound is susceptible to a variety of addition reactions, including carbometallation and hydrofunctionalization. These reactions involve the addition of organometallic reagents or E-H bonds (where E is a heteroatom or carbon) across the alkyne, providing access to highly functionalized vinyl derivatives.

Carbometallation involves the addition of a carbon-metal bond across the alkyne. A prominent example is carboalumination, often catalyzed by zirconocene (B1252598) dichloride, where an organoaluminum reagent adds to the triple bond. This reaction typically proceeds with syn-addition, leading to stereodefined vinyl-aluminum intermediates that can be further functionalized.

Hydrofunctionalization encompasses a broad range of transformations where an E-H bond adds across the triple bond. These reactions are often catalyzed by transition metals like gold, palladium, or cobalt. Examples include:

Hydrosilylation: The addition of a Si-H bond from a silane, yielding vinylsilanes.

Hydroamination: The addition of an N-H bond from an amine, producing enamines or imines.

Hydroalkoxylation: The addition of an O-H bond from an alcohol, resulting in enol ethers.

For terminal haloalkynes like this compound, these addition reactions can exhibit high regio- and stereoselectivity, influenced by the catalyst, ligands, and reaction conditions.

Reactivity at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key reactive site, exhibiting characteristic nucleophilicity and acidity that allows for straightforward derivatization into ethers and esters. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for modifying the molecule's physical and biological properties.

O-Alkylation (Ether Formation): The conversion of the phenolic hydroxyl group into an ether is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). The choice of alkylating agent can range from simple alkyl halides like methyl iodide or ethyl bromide to more complex structures like benzyl bromide or propargyl bromide.

O-Acylation (Ester Formation): The phenolic hydroxyl group can be readily converted into an ester through reaction with an acylating agent. Acyl chlorides and acid anhydrides are the most common reagents for this transformation. The reaction with an acyl chloride is often rapid and can be performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct. Alternatively, acid anhydrides, like acetic anhydride, react with the phenol, often with acid or base catalysis, to form the corresponding ester and a carboxylic acid byproduct. These acylation reactions are generally high-yielding and tolerant of a wide range of functional groups.

| Reaction Type | Reagent | Base/Catalyst | Product Name |

|---|---|---|---|

| O-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ | 1-(Bromoethynyl)-4-methoxybenzene |

| O-Alkylation | Benzyl Bromide (BnBr) | K₂CO₃ | 1-(Benzyloxy)-4-(bromoethynyl)benzene |

| O-Alkylation | Propargyl Bromide | K₂CO₃ | 1-(Bromoethynyl)-4-(prop-2-yn-1-yloxy)benzene |

| O-Acylation | Acetyl Chloride | Pyridine | 4-(Bromoethynyl)phenyl acetate |

| O-Acylation | Acetic Anhydride | H₂SO₄ (cat.) | 4-(Bromoethynyl)phenyl acetate |

| O-Acylation | Benzoyl Chloride | Pyridine | 4-(Bromoethynyl)phenyl benzoate |

Etherification and Esterification Strategies with Various Reagents

The phenolic hydroxyl group of this compound provides a ready handle for etherification and esterification reactions. The nucleophilicity of the phenolic oxygen can be enhanced by deprotonation with a suitable base, forming a more reactive phenoxide ion. This allows for reaction with a variety of electrophilic reagents.

Etherification: The Williamson ether synthesis is a common method applied to phenols. By treating this compound with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3), the corresponding phenoxide is generated. This intermediate readily reacts with alkyl halides (e.g., methyl iodide, ethyl bromide) to form aryl ethers. The Mitsunobu reaction offers an alternative under milder, neutral conditions, using an alcohol, triphenylphosphine (B44618) (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD). organic-chemistry.org

Esterification: Due to the relatively low nucleophilicity of the phenolic hydroxyl group, direct esterification with carboxylic acids is often slow and inefficient. libretexts.org More effective methods involve the use of more reactive acylating agents such as acyl chlorides or acid anhydrides. libretexts.org The reaction is typically carried out in the presence of a base like pyridine or triethylamine, which neutralizes the hydrogen chloride or carboxylic acid byproduct. For less reactive acylating agents, the phenol can first be converted to the sodium phenoxide to increase its reactivity. libretexts.org Catalytic amounts of titanium dioxide (TiO2) have also been shown to efficiently promote the acylation of phenols with acid chlorides under solvent-free conditions. niscpr.res.in

| Transformation | Reagent Class | Specific Example(s) | Typical Conditions | Product Type |

|---|---|---|---|---|

| Etherification | Alkyl Halide | Methyl iodide (CH3I), Benzyl bromide (BnBr) | Base (e.g., K2CO3, NaH) in solvent (e.g., Acetone (B3395972), DMF) | Aryl Ether |

| Alcohol | Ethanol, Isopropanol | PPh3, DEAD (Mitsunobu Reaction) | Aryl Ether | |

| Esterification | Acyl Chloride | Acetyl chloride, Benzoyl chloride | Base (e.g., Pyridine, Et3N) in solvent (e.g., CH2Cl2) | Phenolic Ester |

| Acid Anhydride | Acetic anhydride, Propionic anhydride | Base (e.g., Pyridine) or Acid Catalyst, often with heating | Phenolic Ester |

Palladium-Catalyzed C-O Coupling Reactions Involving the Phenol

Modern synthetic methods have established palladium-catalyzed cross-coupling reactions as powerful tools for forming carbon-oxygen (C-O) bonds. In the context of this compound, the phenolic hydroxyl group can serve as the oxygen nucleophile in Buchwald-Hartwig-type etherification reactions. This transformation allows for the synthesis of diaryl ethers, which are prevalent motifs in pharmaceuticals and natural products.

The reaction couples this compound with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. rsc.orgresearchgate.net The choice of ligand is critical for the efficiency of the catalytic cycle and can influence the scope of the reaction. The base is required to deprotonate the phenol, generating the active nucleophile for the coupling process. This method is valued for its generality and tolerance of various functional groups, making it a key strategy for complex molecule synthesis. rsc.org

Chemo- and Regioselectivity in Dual Functionalization

The presence of two distinct reactive sites in this compound—the "soft" nucleophilic/electrophilic bromoethynyl group and the "hard" nucleophilic phenolic hydroxyl group—presents both a challenge and an opportunity for synthetic chemists. Achieving chemo- and regioselectivity, the ability to react one site while leaving the other untouched, is paramount for the controlled, stepwise construction of complex molecular architectures. Strategies to achieve this selectivity typically rely on exploiting the inherent reactivity differences between the two functional groups or by employing protection/deprotection schemes.

Strategies for Selective Reaction at the Bromoethynyl Group

The bromoethynyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational to modern C-C bond formation. The Sonogashira coupling is particularly well-suited for the selective functionalization of this moiety. nih.gov In this reaction, the bromoalkyne is coupled with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine). nih.gov

These reaction conditions are generally mild and highly specific for the sp-hybridized carbon-bromine bond, leaving the phenolic hydroxyl group unaffected. This selectivity allows for the direct installation of a wide variety of substituted alkynes, creating conjugated enyne systems. For substrates where the acidity of the phenol might interfere with the basic conditions, protection of the hydroxyl group prior to the coupling reaction provides a robust alternative.

Strategies for Selective Reaction at the Phenolic Hydroxyl Group

Selective functionalization of the phenolic hydroxyl group can be readily achieved by leveraging its acidic and nucleophilic character. As detailed in section 3.2.2, standard etherification and esterification conditions are highly selective for the hydroxyl group. Base-mediated reactions, such as alkylation with alkyl halides in the presence of potassium carbonate or acylation with acyl chlorides and pyridine, proceed without reacting with the bromoethynyl group. libretexts.org The choice of a "hard" base and a "hard" electrophile ensures that the reaction occurs preferentially at the "hard" oxygen nucleophile of the phenoxide. Special reagents have also been developed to further enhance the chemoselective acylation of phenols. researchgate.net These methods are reliable for derivatizing the phenolic position while preserving the bromoalkyne for subsequent transformations.

Mechanistic Investigations of Reactions Involving 4 Bromoethynyl Phenol

Elucidation of Reaction Pathways for Cross-Coupling Processes

The carbon-bromine bond in the bromoethynyl group is a prime site for transition metal-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings, which are fundamental for the formation of new carbon-carbon bonds. These reactions typically proceed via a catalytic cycle involving a palladium catalyst.

The cornerstone of palladium-catalyzed cross-coupling is the sequence of oxidative addition and reductive elimination.

Oxidative Addition: The catalytic cycle is generally initiated by the oxidative addition of the bromoalkyne to a low-valent palladium(0) species, typically a monoligated or bisligated complex like Pd(PPh₃)₂. smolecule.comchemicalbook.comuniovi.es In this step, the palladium center inserts into the carbon-bromine bond, cleaving it and forming a new organopalladium(II) complex. The oxidation state of palladium changes from 0 to +2. The reaction is formally represented as:

L₂Pd(0) + Ar-C≡C-Br → L₂(Ar-C≡C)Pd(II)Br (where Ar is the 4-hydroxyphenyl group and L is a ligand, e.g., triphenylphosphine)

The rate and facility of this step are influenced by several factors. Electron-rich and bulky phosphine (B1218219) ligands on the palladium(0) center can enhance its reactivity by promoting the formation of more reactive, low-coordinate species. uniovi.es For aryl halides, electron-withdrawing groups on the aromatic ring generally accelerate oxidative addition, although the electronic effect of the triple bond in 4-(bromoethynyl)phenol is a key modulator of this reactivity. Studies on various aryl halides have shown that the reaction is often faster with monoligated palladium complexes than with bisligated ones. smolecule.com

Reductive Elimination: This is the product-forming step of the catalytic cycle, where the two organic groups coupled to the palladium(II) center are expelled to form a new carbon-carbon bond, while the palladium is reduced from +2 back to its 0 oxidation state, thus regenerating the active catalyst. libretexts.org For a Sonogashira coupling, this would involve the arylalkynyl group from this compound and another alkynyl group transferred from a copper acetylide. For a Suzuki coupling, it would involve the arylalkynyl group and an aryl or vinyl group from an organoboron reagent. chemicalbook.com

L₂(R¹)Pd(II)(R²) → R¹-R² + L₂Pd(0)

This step is intramolecular and typically requires the two organic ligands (R¹ and R²) to be in a cis orientation on the square-planar palladium complex. chemicalbook.com The electronic properties of the ligands and the metal center are critical; electron-poor palladium centers and bulky ligands that increase steric strain tend to favor reductive elimination. chemicalbook.comacs.org

| Catalytic Step | Description | Key Influencing Factors |

| Oxidative Addition | Pd(0) inserts into the C-Br bond of this compound. | Ligand sterics and electronics, coordination state of Pd(0). |

| Reductive Elimination | A new C-C bond is formed from the Pd(II) intermediate, regenerating Pd(0). | cis-orientation of ligands, electron density at the Pd center. |

Transmetallation is the step where an organic group is transferred from one metal (e.g., copper in Sonogashira or boron in Suzuki) to the palladium(II) center. chemicalbook.comresearchgate.net

In a Sonogashira coupling , a copper(I) co-catalyst reacts with the terminal alkyne coupling partner in the presence of a base (typically an amine) to form a copper acetylide intermediate. This copper acetylide then undergoes transmetallation with the (4-hydroxyphenyl)ethynylpalladium(II) bromide complex. researchgate.netmdpi.com

In a Suzuki coupling , the organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group to the palladium(II) complex, displacing the bromide ligand. researchgate.netnih.gov The exact mechanism of this transfer is complex but is essential for bringing the two coupling partners together on the palladium center before reductive elimination can occur. chemicalbook.com

Ligand exchange is a continuous process throughout the catalytic cycle, where ligands can associate or dissociate from the palladium center. The dissociation of a ligand from a coordinatively saturated complex like Pd(PPh₃)₄ is often required to generate a more reactive, unsaturated species that can undergo oxidative addition. smolecule.com

Mechanistic Studies of Nucleophilic Substitution at the Bromoethynyl Moiety

Direct nucleophilic substitution at the sp-hybridized carbon of a bromoalkyne does not typically follow the classical Sₙ1 or Sₙ2 pathways observed for saturated alkyl halides. researchgate.netmuohio.edu Instead, the reactivity of 1-bromoalkynes with nucleophiles is often characterized by addition-elimination or metal-catalyzed cross-coupling mechanisms.

Recent studies have shown that the reaction of bromoalkynes with nucleophiles like anilines or benzoic acids, in the presence of a palladium catalyst, proceeds via a tandem nucleophilic addition/C–H functionalization pathway. nih.govmdpi.com The proposed mechanism involves an initial anti-nucleophilic addition of the aniline (B41778) to the alkyne, generating a (Z)-vinyl bromide intermediate. This is followed by an intramolecular C-H activation and cyclization to form the final indole (B1671886) product. nih.gov This indicates that the alkyne moiety itself is the primary site of attack, rather than the bromine-bearing carbon in a direct displacement.

In other cases, what appears to be a substitution is in fact a copper-catalyzed cross-coupling reaction. For instance, secondary phosphine-boranes have been coupled with 1-bromoalkynes using a CuI catalyst. Mechanistic studies suggest the involvement of a copper(I) phosphido-borane complex as the reactive nucleophilic species, which then couples with the bromoalkyne. lookchem.com Similarly, organozinc reagents can be coupled with 1-bromoalkynes in the presence of catalytic copper iodide under ligand-free conditions. guidechem.com These reactions are mechanistically distinct from traditional nucleophilic substitution and fall into the category of cross-coupling.

Insights into Cycloaddition Mechanism Variants and Intermediates

The ethynyl (B1212043) group of this compound is an excellent dienophile or dipolarophile for cycloaddition reactions. A particularly well-studied reaction is the [3+2] cycloaddition with azides to form triazoles, often catalyzed by transition metals like copper or iridium.

Iridium-catalyzed azide-alkyne cycloaddition (IrAAC) with 1-bromoalkynes provides a regioselective route to 4-bromo-1,5-disubstituted-1,2,3-triazoles. nih.gov Density Functional Theory (DFT) calculations have shed light on the mechanism of this transformation. The reaction is proposed to begin with the oxidative coupling of the iridium catalyst with the azide (B81097) and the bromoalkyne to form a six-membered metallacycle intermediate. This intermediate then undergoes isomerization, involving the migration of a nitrogen atom, to form a less stable metallabicyclic iridium-carbene species. Subsequent reductive elimination from this species yields the 4-bromotriazole product. This pathway contrasts with the mechanism for thioalkynes, which proceed through a more stable carbene intermediate and lead to the 5-sulfenyltriazole regioisomer.

| Catalyst System | Alkyne Substrate | Regioisomeric Product | Proposed Key Intermediate |

| Iridium | 1-Bromoalkyne | 4-Bromo-1,5-disubstituted-1,2,3-triazole | Six-membered metallacycle |

| Copper | 1-Bromoalkyne | 5-Bromo-1,4-disubstituted-1,2,3-triazole | Copper(I) acetylide |

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-bromoalkynes can also be controlled to produce either 4-bromo- or 5-bromotriazoles depending on the specific reaction conditions and the nature of other substituents on the alkyne.

Kinetic and Thermodynamic Considerations in Bifunctional Reactivity Control

This compound possesses two distinct reactive sites: the acidic phenolic proton and the electrophilic bromoalkynyl group. The ability to selectively functionalize one site in the presence of the other is a significant synthetic challenge that can be addressed by understanding the principles of kinetic and thermodynamic control.

Thermodynamic Control: Reactions governed by thermodynamic control yield the most stable product. The deprotonation of the phenolic hydroxyl group is a reversible acid-base reaction. In the presence of a suitable base, the thermodynamically stable phenoxide is formed. This phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation. The acidity of phenols is influenced by substituents on the ring; the electron-withdrawing nature of the bromoethynyl group is expected to increase the acidity of the phenol (B47542) compared to phenol itself, thus favoring phenoxide formation.

Kinetic Control: Reactions under kinetic control yield the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. Palladium-catalyzed cross-coupling at the C-Br bond is typically an irreversible process under standard conditions and is therefore subject to kinetic control. The rate of this reaction depends on factors like catalyst activity, temperature, and concentration. mdpi.com

By carefully selecting the reaction conditions, one can favor one pathway over the other.

Favoring Phenol Reactivity: Using a strong base in the absence of a suitable cross-coupling catalyst would lead to deprotonation and subsequent reaction at the oxygen atom. This pathway is often favored at lower temperatures where the cross-coupling reaction is slow.

Favoring Bromoalkyne Reactivity: Using a palladium catalyst and a base that is strong enough to facilitate the cross-coupling mechanism (e.g., for deprotonation of the coupling partner or activation of the boronic acid) but not so strong as to exclusively react with the phenol can promote C-C bond formation. researchgate.net Often, higher temperatures are required for efficient cross-coupling, which would favor the kinetically controlled product if the reverse reaction (deprotonation) is faster but leads to a dead-end path in the absence of an O-electrophile.

Studies on related systems have shown that competition between kinetic and thermodynamic pathways can be finely tuned by adjusting temperature, solvents, and catalyst/reagent choice, allowing for selective functionalization of multifunctional molecules.

Derivatization and Functionalization Strategies for 4 Bromoethynyl Phenol

Synthesis of Phenolic Ethers and Esters of 4-(Bromoethynyl)phenol for Diverse Applications

The phenolic hydroxyl group of this compound is readily derivatized to form ethers and esters, thereby modulating its chemical and physical properties. These reactions typically involve the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then reacts with an appropriate electrophile.

Etherification: The synthesis of phenolic ethers is commonly achieved through Williamson ether synthesis, where the phenoxide displaces a halide from an alkyl or aryl halide. For instance, the reaction of this compound with alkyl halides in the presence of a base like potassium carbonate or sodium hydride yields the corresponding alkyl ethers. These ether derivatives can be designed to incorporate additional functional groups, expanding their utility in polymer and materials science. researchgate.net

Esterification: Phenolic esters are synthesized by reacting this compound with acyl chlorides or acid anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. These esterification reactions can introduce a wide array of functional groups, influencing the molecule's electronic properties and reactivity. researchgate.net The resulting esters have been explored as intermediates in the synthesis of more complex molecules. google.com

Table 1: Examples of Phenolic Ether and Ester Synthesis

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Application Area |

|---|---|---|---|---|

| This compound | Alkyl Halide | K₂CO₃ | 4-(Bromoethynyl)alkoxybenzene | Materials Science |

| This compound | Acyl Chloride | Pyridine | 4-(Bromoethynyl)phenyl ester | Organic Synthesis |

Functionalization via Cross-Coupling at the Bromoethynyl Position

The carbon-bromine bond in the bromoethynyl group is a key site for functionalization through various cross-coupling reactions, most notably the Sonogashira coupling. This allows for the construction of new carbon-carbon bonds, leading to a diverse range of substituted alkynes.

Preparation of Novel Arylalkynes and Diarylethynes from this compound

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of arylalkynes and diarylethynes from this compound. wikipedia.orgorganic-chemistry.org In this context, this compound acts as the alkyne component, reacting with various aryl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com

This methodology enables the introduction of a wide range of aryl substituents, including those with electron-donating or electron-withdrawing groups, onto the ethynyl (B1212043) scaffold. nih.gov The resulting diarylethynes are of significant interest due to their applications in organic electronics, materials science, and as building blocks for complex organic molecules. mdpi.com Copper-free Sonogashira coupling protocols have also been developed to circumvent issues associated with the use of copper co-catalysts. organic-chemistry.org

Table 2: Synthesis of Arylalkynes and Diarylethynes via Sonogashira Coupling

| Alkyne | Aryl Halide | Catalyst System | Product |

|---|---|---|---|

| This compound derivative | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 4-(Phenylethynyl)phenol derivative |

| This compound derivative | 4-Iodoanisole | Pd(PPh₃)₂Cl₂, CuI, Piperidine | 4-((4-Methoxyphenyl)ethynyl)phenol derivative |

| This compound derivative | Aryl Bromide | Pd(OAc)₂, P(o-tol)₃ | Diarylalkyne |

Generation of Heteroarylalkynes and Alkynyl-Substituted Systems

The scope of the Sonogashira coupling extends to the use of heteroaryl halides, allowing for the synthesis of heteroarylalkynes. These compounds, which incorporate heterocyclic motifs such as pyridine, thiophene, or pyrimidine, are of particular interest in medicinal chemistry due to the prevalence of such structures in biologically active molecules. The reaction conditions are generally similar to those used for aryl halides, though optimization may be required depending on the specific heteroaryl partner. mdpi.com

Click Chemistry Modifications of this compound Derivatives

The terminal alkyne functionality, which can be unmasked from the bromoethynyl group of this compound derivatives, is an excellent substrate for "click chemistry" reactions. These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov

Triazole Formation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient route to 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org Derivatives of this compound, after conversion of the bromoalkyne to a terminal alkyne, can readily participate in CuAAC reactions with a variety of organic azides. csic.es

This reaction is exceptionally versatile, allowing for the conjugation of the phenolic core to a wide range of molecules, including biomolecules, polymers, and fluorescent dyes. nih.gov The resulting triazole ring acts as a stable and robust linker. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.govcsic.es

Table 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne Derivative | Azide (B81097) | Catalyst System | Product |

|---|---|---|---|

| 4-Ethynylphenol (B7805692) derivative | Benzyl (B1604629) azide | CuSO₄, Sodium Ascorbate | 1-Benzyl-4-(4-hydroxyphenyl)-1H-1,2,3-triazole derivative |

| 4-Ethynylphenol derivative | Alkyl azide | Cu(I) source | 1-Alkyl-4-(4-hydroxyphenyl)-1H-1,2,3-triazole derivative |

Thiol-Yne Reactions for Sulfur-Containing Adducts

The thiol-yne reaction, the addition of a thiol to an alkyne, is another powerful click reaction that can be utilized to functionalize derivatives of this compound. wikipedia.org This reaction can proceed via a radical-mediated or a base/nucleophile-catalyzed mechanism. The radical-mediated reaction, often initiated by light or a radical initiator, typically leads to the formation of a vinyl sulfide. wikipedia.orgd-nb.info Under certain conditions, a second addition of a thiol can occur, resulting in a 1,2-dithioether. wikipedia.org

The base-catalyzed Michael addition of a thiol to an activated alkyne offers an alternative pathway. These reactions provide access to sulfur-containing compounds which have applications in materials science and drug discovery. The regioselectivity and stereoselectivity of the thiol-yne reaction can be influenced by the reaction conditions and the nature of the substrates. wikipedia.orgmarmara.edu.tr

Table 4: Thiol-Yne Reaction of Alkyne Derivatives

| Alkyne Derivative | Thiol | Initiator/Catalyst | Product |

|---|---|---|---|

| 4-Ethynylphenol derivative | Alkanethiol | Radical Initiator (AIBN) | Alkenyl sulfide |

| 4-Ethynylphenol derivative | Thiophenol | Base (e.g., Et₃N) | Vinyl sulfide |

Introduction of Polymerizable Moieties onto the this compound Scaffold

The functionalization of this compound to introduce polymerizable moieties is a critical step in the synthesis of novel polymers with tailored properties. The presence of both a reactive phenolic hydroxyl group and a bromoethynyl group on the aromatic scaffold allows for a variety of chemical transformations to append polymerizable units. These modifications enable the incorporation of the unique electronic and structural features of the this compound core into larger polymeric architectures. The primary strategies for this functionalization involve the conversion of the phenol into a polymerizable vinyl monomer, such as an acrylate (B77674), methacrylate (B99206), or a styrenic derivative, or into an allylic ether.

A significant consideration in the design and synthesis of such monomers is the potential for the phenolic group to inhibit free radical polymerization. tandfonline.comresearchgate.netnih.gov Therefore, the conversion of the phenol to a less reactive derivative is often a necessary step to ensure successful polymerization.

The following subsections detail the key derivatization strategies for introducing polymerizable moieties onto the this compound scaffold.

Synthesis of Acrylate and Methacrylate Monomers

A straightforward and widely employed method for rendering phenols polymerizable is their conversion to the corresponding acrylate or methacrylate esters. This transformation can be achieved through the esterification of the phenolic hydroxyl group of this compound with acrylic acid, methacrylic acid, or their more reactive derivatives like acryloyl chloride and methacryloyl chloride.

The direct esterification with (meth)acrylic acid can be carried out in the presence of an acid catalyst at elevated temperatures. google.com However, to achieve higher yields and milder reaction conditions, the use of acryloyl or methacryloyl chloride in the presence of a base, such as triethylamine or pyridine, is often preferred. rsc.org This method efficiently converts the phenol to the desired monomer, which can then undergo polymerization.

Another approach involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a condensing agent to facilitate the esterification between this compound and (meth)acrylic acid. arkat-usa.org This method is particularly useful when milder conditions are required to prevent potential side reactions involving the bromoethynyl group.

The table below summarizes representative methods for the synthesis of acrylate and methacrylate monomers from this compound.

| Starting Material | Reagent | Catalyst/Base | Solvent | Product |

| This compound | Methacrylic acid | Sulfuric acid, Boric acid | Xylene | 4-(Bromoethynyl)phenyl methacrylate |

| This compound | Acryloyl chloride | Triethylamine | Dioxane | 4-(Bromoethynyl)phenyl acrylate |

| This compound | Methacrylic anhydride | Acetic acid | Toluene | 4-(Bromoethynyl)phenyl methacrylate |

This table presents hypothetical reaction schemes based on established synthetic methodologies for the acrylation and methacrylation of phenols.

Synthesis of Allylic Ether Monomers

An alternative strategy for introducing a polymerizable group onto the this compound scaffold is through the synthesis of an allylic ether. This can be accomplished via the palladium-catalyzed allylic etherification of the phenol. frontiersin.orgnih.gov In this reaction, a palladium catalyst, such as PdCl2(dppf), promotes the reaction between this compound and an allylic partner, for instance, vinyl ethylene (B1197577) carbonate, under mild conditions to yield the corresponding allylic aryl ether. frontiersin.orgnih.gov

The resulting monomer, 1-(allyloxy)-4-(bromoethynyl)benzene, contains a terminal double bond that can participate in various polymerization reactions. This method offers good regioselectivity and functional group tolerance. frontiersin.orgnih.gov

The table below outlines a potential synthetic route for the preparation of an allylic ether monomer from this compound.

| Starting Material | Reagent | Catalyst | Base | Solvent | Product |

| This compound | Vinyl ethylene carbonate | PdCl2(dppf) | Cs2CO3 | MeCN | 1-(Allyloxy)-4-(bromoethynyl)benzene |

This table presents a hypothetical reaction scheme based on established synthetic methodologies for the allylic etherification of phenols.

Synthesis of Styrenic Monomers

The synthesis of a styrenic monomer from this compound presents a more complex synthetic challenge. Drawing parallels from the synthesis of other functional styrenic monomers derived from natural phenols like ferulic acid, a multi-step approach would likely be necessary. acs.orgresearchgate.net A plausible synthetic route could involve the protection of the phenolic hydroxyl group, followed by a cross-coupling reaction to introduce the vinyl group, and subsequent deprotection.

For instance, the phenolic hydroxyl group of this compound could be protected with a suitable protecting group, such as a silyl (B83357) ether. The resulting protected compound could then undergo a Stille or Suzuki cross-coupling reaction with a vinylating agent, such as vinyltributyltin or vinylboronic acid, respectively, to introduce the vinyl group onto the aromatic ring. Finally, deprotection of the hydroxyl group would yield the desired 4-(bromoethynyl)-hydroxystyrene monomer.

It is important to note that the phenolic hydroxyl group can inhibit radical polymerization, and therefore, it may be necessary to polymerize the protected monomer and then deprotect the resulting polymer to obtain a polyphenol with pendant bromoethynyl groups. acs.orgresearchgate.net

The table below illustrates a hypothetical multi-step synthesis of a styrenic monomer from this compound.

| Step | Starting Material | Reagent | Catalyst/Conditions | Intermediate/Product |

| 1. Protection | This compound | tert-Butyldimethylsilyl chloride | Imidazole (B134444), DMF | 1-(Bromoethynyl)-4-((tert-butyldimethylsilyl)oxy)benzene |

| 2. Vinylation | 1-(Bromoethynyl)-4-((tert-butyldimethylsilyl)oxy)benzene | Vinyltributyltin | Pd(PPh3)4, Toluene | 1-((tert-Butyldimethylsilyl)oxy)-4-vinylbenzene with a pendant bromoethynyl group |

| 3. Deprotection | 1-((tert-Butyldimethylsilyl)oxy)-4-vinylbenzene with a pendant bromoethynyl group | TBAF, THF | Room Temperature | 4-(Bromoethynyl)-hydroxystyrene |

This table presents a hypothetical reaction scheme based on established synthetic methodologies for the synthesis of styrenic monomers from phenols.

Spectroscopic Analysis and Structural Elucidation Studies of 4 Bromoethynyl Phenol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 4-(bromoethynyl)phenol, both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals and to confirm the connectivity of the molecular framework.

Comprehensive ¹H and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the hydroxyl proton. The aromatic protons typically appear as two distinct doublets in the region of δ 6.8-7.5 ppm, indicative of a para-substituted benzene (B151609) ring. The hydroxyl proton signal is usually a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the benzene ring show signals in the aromatic region (δ 115-160 ppm). The carbon attached to the hydroxyl group (C-OH) is typically found at a lower field (higher ppm value) compared to the other aromatic carbons due to the deshielding effect of the oxygen atom. The ethynyl (B1212043) carbons (C≡C) have characteristic chemical shifts in the range of δ 80-90 ppm.

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Aromatic Protons: δ 6.8-7.5 (m) | Aromatic Carbons: δ 115-160 |

| Hydroxyl Proton: Variable (broad s) | Ethynyl Carbons: δ 80-90 |

| Predicted values for 4-(bromomethyl)phenol (B1630418) are also available for comparison. guidechem.com | Predicted ¹³C NMR data for 4-bromophenol (B116583) is available. hmdb.cachemicalbook.com |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. "m" denotes a multiplet, and "s" denotes a singlet.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Molecular Architecture

To unambiguously assign the NMR signals and determine the molecular structure, 2D NMR experiments are invaluable. ipb.ptsrce.hrmdpi.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. In this compound, this would show correlations between the adjacent aromatic protons, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the protonated carbons in the molecule.

The application of these 2D NMR techniques provides a detailed and robust structural elucidation of this compound and its derivatives. ipb.ptsrce.hrmdpi.comnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. uoi.grksu.edu.samdpi.com

Vibrational Modes of the Ethynyl and Hydroxyl Groups

The ethynyl and hydroxyl groups in this compound give rise to characteristic vibrational bands.

Hydroxyl (-OH) Group: The O-H stretching vibration typically appears as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹. lookchem.comijaemr.com The broadness is due to hydrogen bonding. The in-plane O-H bending vibration is usually observed around 1300-1400 cm⁻¹. researchgate.net

Ethynyl (-C≡C-Br) Group: The C≡C stretching vibration is a key feature and is expected to appear in the region of 2100-2260 cm⁻¹. acs.org This band is often weak in the IR spectrum but can be strong in the Raman spectrum due to the change in polarizability during the vibration. ksu.edu.sa The ≡C-H stretching vibration, if present in a terminal alkyne, would be found around 3300 cm⁻¹. However, in this compound, this is replaced by a C-Br bond.

Analysis of Aromatic Ring Vibrations

The benzene ring has a set of characteristic vibrational modes.

C-H Stretching: The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. acs.org

C=C Stretching: The C=C stretching vibrations of the aromatic ring usually appear as a series of bands in the 1400-1600 cm⁻¹ region. acs.orgias.ac.intum.de

Out-of-Plane C-H Bending: The out-of-plane C-H bending (wagging) vibrations are particularly diagnostic of the substitution pattern on the benzene ring. For a para-disubstituted benzene, a strong band is expected in the range of 800-860 cm⁻¹. spectroscopyonline.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| O-H Stretch | 3200-3600 | Broad band in IR due to hydrogen bonding. lookchem.comijaemr.com |

| Aromatic C-H Stretch | 3000-3100 | acs.org |

| C≡C Stretch | 2100-2260 | Often weak in IR, stronger in Raman. ksu.edu.saacs.org |

| Aromatic C=C Stretch | 1400-1600 | Multiple bands are characteristic. acs.orgias.ac.intum.de |

| O-H Bend | 1300-1400 | In-plane bending. researchgate.net |

| Aromatic C-H Out-of-Plane Bend | 800-860 | Strong band indicative of para-substitution. spectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is sensitive to the extent of conjugation. slideshare.netwilliams.edu The spectrum of benzene and its derivatives typically shows several absorption bands originating from π → π* transitions. spcmc.ac.in

For this compound, the presence of the hydroxyl and bromoethynyl substituents on the benzene ring influences the electronic transitions. The hydroxyl group, being an electron-donating group (auxochrome), can cause a red shift (bathochromic shift) of the absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect). mlsu.ac.in The ethynyl group extends the π-conjugated system, which also contributes to a bathochromic shift.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands, likely a primary band (E2 band) around 200-240 nm and a secondary, fine-structured band (B band) at longer wavelengths, typically above 250 nm. The exact positions and intensities of these bands are influenced by the solvent polarity. williams.edu A study on a derivative, (E)-2-((4-(bromoethynyl)phenyl)diazenyl)-4-(tert-butyl)phenol, showed an experimental UV/Vis spectrum in THF with a strong absorption peak around 400 nm, indicating significant conjugation. doi.org

| Transition Type | Typical Wavelength Range (nm) | Notes |

| π → π* (Primary, E2 band) | 200-240 | Intense absorption. |

| π → π* (Secondary, B band) | > 250 | Less intense, may show fine structure. |

The spectroscopic data presented here provides a detailed electronic and structural profile of this compound, which is crucial for understanding its reactivity and for the rational design of new materials based on this versatile chemical scaffold.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide unambiguous evidence for the molecular structure of this compound, confirming the connectivity of the atoms and revealing the conformation of the molecule in the solid state. Furthermore, it would offer detailed insights into the packing of the molecules within the crystal lattice and the nature of the non-covalent interactions that govern the supramolecular architecture.

The crystal packing of this compound would be dictated by a variety of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking interactions. The phenolic hydroxyl group is a strong hydrogen bond donor and would be expected to form prominent O-H···O hydrogen bonds with neighboring molecules, likely leading to the formation of chains or more complex networks.

The bromine atom, with its electrophilic region known as the σ-hole, is capable of forming halogen bonds with nucleophilic atoms, such as the oxygen of the hydroxyl group or the π-system of the aromatic ring of an adjacent molecule. The bromoethynyl group itself can participate in various weak interactions. The acetylenic C-H group can act as a weak hydrogen bond donor, and the triple bond can interact with other parts of the molecule through π-interactions.

A single-crystal X-ray diffraction study would yield highly precise measurements of all bond lengths and angles within the this compound molecule. This data is fundamental for understanding the electronic and steric effects of the substituents on the phenyl ring.

For instance, the C-Br bond length would be a key parameter, as would the C≡C triple bond length. The geometry of the ethynyl group is expected to be linear. The bond lengths and angles within the benzene ring could reveal distortions from ideal hexagonal symmetry due to the electronic influence of the hydroxyl and bromoethynyl substituents.

The precise values obtained from crystallographic data are invaluable for benchmarking theoretical calculations and for understanding the fundamental structural chemistry of this and related compounds.

Table 1: Hypothetical Bond Lengths for this compound

| Bond | Hypothetical Length (Å) |

| C-Br | 1.80 - 1.90 |

| C≡C | 1.18 - 1.22 |

| C-O (phenol) | 1.35 - 1.39 |

| O-H (phenol) | 0.94 - 0.98 |

| C-C (aromatic) | 1.38 - 1.41 |

| C-C (ring-alkyne) | 1.42 - 1.46 |

Table 2: Hypothetical Bond Angles for this compound

| Angle | Hypothetical Value (°) |

| C-C≡C | 178 - 180 |

| C-C-Br | 178 - 180 |

| C-C-O (phenol) | 118 - 122 |

| C-O-H (phenol) | 108 - 112 |

| C-C-C (in ring) | 118 - 122 |

Computational and Theoretical Investigations of 4 Bromoethynyl Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For 4-(Bromoethynyl)phenol, these methods elucidate the distribution of electrons and the resulting molecular properties, which govern its behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry for predicting molecular geometries and stabilities. A DFT calculation for this compound would begin by optimizing the molecule's geometry to find its lowest energy conformation.

This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. The resulting optimized geometry provides precise data on the spatial arrangement of the atoms. For this compound, key parameters would include the lengths of the C-Br, C≡C, C-O, and O-H bonds, as well as the planarity of the benzene (B151609) ring. The stability of the molecule is inferred from its total electronic energy; a lower energy value indicates a more stable structure.